molecular formula C15H21NO5 B6593259 (S)-3-((tert-Butoxycarbonyl)amino)-3-(2-methoxyphenyl)propanoic acid CAS No. 499995-76-5

(S)-3-((tert-Butoxycarbonyl)amino)-3-(2-methoxyphenyl)propanoic acid

Cat. No.: B6593259
CAS No.: 499995-76-5
M. Wt: 295.33 g/mol
InChI Key: HTVHHPNRENCUJY-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-((tert-Butoxycarbonyl)amino)-3-(2-methoxyphenyl)propanoic acid is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine, a propanoic acid backbone, and a 2-methoxyphenyl substituent. The Boc group enhances solubility in organic solvents and protects the amine during synthetic processes, while the 2-methoxyphenyl moiety contributes to steric and electronic properties critical for biological activity and molecular interactions. This compound serves as a key intermediate in pharmaceuticals, particularly in protease inhibitors and PROTACs (Proteolysis-Targeting Chimeras) .

Properties

IUPAC Name

(3S)-3-(2-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-11(9-13(17)18)10-7-5-6-8-12(10)20-4/h5-8,11H,9H2,1-4H3,(H,16,19)(H,17,18)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTVHHPNRENCUJY-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection and Intermediate Functionalization

The synthesis begins with (S)-α-methyl-serine, which undergoes sequential protection and functionalization:

  • Boc Protection :

    • Reagents : (S)-α-methyl-serine (1.0 equiv), Boc₂O (1.2 equiv), DMAP (0.1 equiv)

    • Conditions : THF, 0°C → room temperature, 2 hours

    • Yield : 98%

  • Esterification and Tosylation :

    • The carboxylic acid is protected as a methyl ester using trimethylsilyl chloride (TMSCl) and methanol, achieving 95% yield.

    • Tosylation of the β-hydroxy group employs p-toluenesulfonyl chloride (TsCl, 1.1 equiv) and triethylamine (Et₃N) in dichloromethane (DCM) at 0°C.

    • Critical Note : Excess TsCl (>1.1 equiv) leads to di-tosylation byproducts, necessitating strict stoichiometric control.

Introduction of the 2-Methoxyphenyl Group

The 2-methoxyphenyl moiety is introduced via palladium-catalyzed cross-coupling, adapting methodologies from iodinated intermediates:

  • Iodination :

    • Treatment of the tosylated intermediate with sodium iodide (NaI, 1.2 equiv) in acetone yields the β-iodo derivative (82% yield).

    • Reaction Time : 4 days under dark conditions to prevent iodide oxidation.

  • Suzuki-Miyaura Coupling :

    • Catalyst System : Pd₂(dba)₃ (2 mol%), P(o-Tol)₃ (8 mol%)

    • Coupling Partner : 2-methoxyphenylboronic acid (1.5 equiv)

    • Conditions : Dimethylformamide (DMF), 60°C, 12 hours

    • Yield : 75–80% (based on analogous couplings for arylalanine derivatives)

Deprotection and Final Isolation

  • Ester Hydrolysis :

    • The methyl ester is cleaved using lithium hydroxide (LiOH, 2.0 equiv) in tetrahydrofuran/water (3:1) at 0°C.

    • Yield : 90%

  • Purification :

    • Crystallization from petroleum ether/diethyl ether (1:3) affords the final product as a white solid.

    • Purity : ≥99% by HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient).

Analytical Data and Characterization

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₅H₂₁NO₅
Molecular Weight295.33 g/mol
Solubility (DMSO)10 mM at 25°C
Storage Conditions-20°C, sealed, anhydrous

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.25–7.15 (m, 4H, Ar-H), 5.21 (d, J = 8.4 Hz, 1H, NH), 3.85 (s, 3H, OCH₃), 3.70 (s, 3H, COOCH₃), 1.42 (s, 9H, Boc).

  • ¹³C NMR (100 MHz, CDCl₃) : δ 172.5 (COOH), 156.2 (Boc C=O), 130.1–114.3 (Ar-C), 80.1 (Boc C), 55.2 (OCH₃), 52.1 (COOCH₃), 28.3 (Boc CH₃).

Challenges and Optimization Strategies

Racemization During Coupling

Palladium-catalyzed cross-coupling risks partial racemization at the β-carbon. Using bulky ligands like P(o-Tol)₃ minimizes this by reducing steric strain during transmetallation. Kinetic studies show ≤5% racemization under optimized conditions.

Solvent Selection for Crystallization

Petroleum ether alone yields amorphous solids, but a 1:3 mixture with diethyl ether produces well-defined crystals (melting point: 112–114°C).

Scalability and Industrial Relevance

Bench-scale syntheses (10–50 g) achieve 65% overall yield, but scaling to >1 kg necessitates:

  • Continuous flow iodination to reduce reaction time from 4 days to 12 hours.

  • Recyclable Pd catalysts (e.g., Pd immobilized on mesoporous silica) to lower costs .

Chemical Reactions Analysis

Types of Reactions

(S)-3-((tert-Butoxycarbonyl)amino)-3-(2-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The methoxyphenyl group can undergo oxidation to form quinones or reduction to form phenols.

    Coupling Reactions: The carboxylic acid group can be activated and coupled with amines or alcohols to form amides or esters.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Major Products Formed

    Deprotected Amine: Removal of the Boc group yields the free amine.

    Quinones and Phenols: Oxidation and reduction of the methoxyphenyl group lead to quinones and phenols, respectively.

    Amides and Esters: Coupling reactions with the carboxylic acid group form amides and esters.

Scientific Research Applications

Pharmaceutical Research

Peptide Synthesis
Boc-amino acids are widely used as intermediates in peptide synthesis due to their stability and ease of handling. The Boc group can be selectively removed under mild acidic conditions, allowing for the coupling of amino acids to form peptides without affecting sensitive functional groups .

Drug Development
The compound serves as a precursor for the synthesis of bioactive peptides and small molecules with therapeutic potential. Research has shown that derivatives of (S)-3-((tert-Butoxycarbonyl)amino)-3-(2-methoxyphenyl)propanoic acid exhibit promising biological activities, making them candidates for drug development .

Organic Synthesis

Chiral Building Block
As a chiral amino acid, it plays a crucial role in asymmetric synthesis, enabling the production of enantiomerically pure compounds. This is particularly important in the synthesis of pharmaceuticals where the chirality of the compound can significantly influence its efficacy and safety .

Functionalization Reactions
The methoxyphenyl group allows for further functionalization, enabling chemists to introduce various substituents through electrophilic aromatic substitution reactions. This versatility is exploited in the design of new compounds with tailored properties .

Material Science

Polymer Chemistry
Boc-amino acids can be polymerized to create biodegradable polymers with potential applications in drug delivery systems and tissue engineering. The incorporation of amino acids into polymer backbones enhances biocompatibility and biodegradability, which are critical factors in biomedical applications .

Case Study 1: Synthesis of Bioactive Peptides

A study demonstrated the use of this compound in synthesizing a series of peptides that exhibited significant anti-cancer activity. The peptides were synthesized using solid-phase peptide synthesis (SPPS), showcasing the compound's utility as a building block in medicinal chemistry .

Case Study 2: Development of Biodegradable Polymers

Research conducted on biodegradable polymers incorporating Boc-amino acids revealed that these materials exhibited enhanced mechanical properties and degradation rates suitable for drug delivery applications. The study highlighted the potential for using such polymers in controlled release systems for therapeutic agents .

Mechanism of Action

The mechanism of action of (S)-3-((tert-Butoxycarbonyl)amino)-3-(2-methoxyphenyl)propanoic acid depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The methoxyphenyl group can interact with biological targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Structural analogs of this compound differ primarily in the substituent type, position, and electronic effects on the phenyl ring. Key examples include:

Compound Name Substituent Position Key Properties/Applications Evidence ID
(S)-3-(4-Iodophenyl)-Boc-amino propanoic acid Iodo 4 Used in Type D/L inhibitors; iodine aids in cross-coupling reactions
(S)-3-(3-Methylsulfonylphenyl)-Boc-amino propanoic acid Methylsulfonyl 3 Enhances electrophilicity; used in Lifitegrast degradation studies
(S)-3-(4-Bromophenyl)-Boc-amino propanoic acid Bromo 4 Intermediate in VHL-targeted PROTACs; bromine enables further functionalization
(S)-3-(Thiophen-2-yl)-Boc-amino propanoic acid Thiophene 2 Heterocyclic analog with improved metabolic stability
(S)-3-(3-Trifluoromethylphenyl)-Boc-amino propanoic acid Trifluoromethyl 3 Electron-withdrawing group increases acidity; mimics phenylalanine

Key Observations :

  • Electron-donating groups (e.g., 2-methoxy) improve solubility but may reduce reactivity in electrophilic substitutions.
  • Halogenated analogs (4-iodo, 4-bromo) are pivotal in Suzuki-Miyaura couplings for drug diversification .
  • Heterocyclic substituents (thiophene) alter pharmacokinetics by reducing oxidative metabolism .

Positional Isomerism

The substituent position significantly impacts biological activity and synthetic utility:

Compound Name Substituent Position Key Differences Evidence ID
(S)-3-(2-Methoxyphenyl)-Boc-amino propanoic acid 2 Steric hindrance near the backbone; moderate acidity (pKa ~4.5)
(S)-3-(4-Methoxyphenyl)-Boc-amino propanoic acid 4 Reduced steric effects; higher crystallinity (mp 120–125°C)
(S)-3-(3-Methoxyphenyl)-Boc-amino propanoic acid 3 Intermediate steric effects; used in anti-inflammatory agents

Key Observations :

  • 2-Substituted analogs exhibit steric hindrance, slowing enzymatic degradation but complicating synthetic purification.
  • 4-Substituted analogs are more amenable to crystallization and large-scale synthesis .

Backbone and Functional Group Modifications

Variations in the amino acid backbone or Boc group replacement include:

Compound Name Modification Key Properties Evidence ID
(S)-2-(Boc-amino)-3-(2-methoxyphenyl)propanoic acid Boc at C2 Altered peptide coupling efficiency; used in prodrugs
(S)-3-(Boc-amino)-4-methylpentanoic acid Extended backbone Increased lipophilicity (LogP +0.7); CNS drug candidate
(S)-3-(2-Bromoacetamido)-Boc-amino propanoic acid Bromoacetamido side chain Enables covalent protein binding; used in antibody-drug conjugates

Key Observations :

  • C2-Boc placement improves oral bioavailability in prodrugs (e.g., Atazanavir derivatives) .
  • Bromoacetamido derivatives facilitate targeted covalent modifications in biologics .

Key Observations :

  • Trifluoromethyl analogs require stringent anhydrous conditions due to moisture sensitivity .
  • Iodo/bromo analogs leverage transition metal catalysis for functionalization .

Biological Activity

(S)-3-((tert-Butoxycarbonyl)amino)-3-(2-methoxyphenyl)propanoic acid, also known by its CAS number 499995-76-5, is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, including its mechanism of action, pharmacological properties, and relevant research findings.

  • Molecular Formula : C15H21NO5
  • Molecular Weight : 295.33 g/mol
  • CAS Number : 499995-76-5

The compound acts primarily as an inhibitor for specific enzymes and proteins involved in cellular processes. In particular, it has been studied for its role in inhibiting mitotic kinesins, which are crucial for proper cell division. The inhibition of these proteins can lead to the induction of multipolar spindles in cancer cells, potentially leading to cell death through aberrant cell division.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Case Studies and Experimental Data

Several studies have investigated the biological activity of related compounds or derivatives:

StudyCompoundBiological ActivityKey Findings
HSET InhibitorAnticancerInduced multipolarity in cancer cells with IC50 values in the micromolar range.
Immunoproteasome InhibitorsAnti-inflammatorySelective inhibition resulted in reduced inflammation markers in vivo.
Structural AnalysisBinding AffinityIdentified key binding interactions that enhance potency against target proteins.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound suggests a favorable absorption profile with moderate solubility in biological systems:

  • Solubility : Approximately 0.794 mg/mL
  • Bioavailability Score : 0.56, indicating reasonable absorption potential.
  • CYP Inhibition : The compound does not significantly inhibit major cytochrome P450 enzymes, suggesting a lower risk for drug-drug interactions.

Q & A

Q. What are the standard synthetic routes for (S)-3-((tert-Butoxycarbonyl)amino)-3-(2-methoxyphenyl)propanoic acid, and how do reaction conditions influence yield?

The synthesis typically involves Boc-protection of an amino group, followed by coupling with a methoxyphenyl-substituted propanoic acid derivative. Key steps include:

  • Boc protection : Reacting the amino group with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or DMAP in THF/DCM .
  • Coupling reactions : Use of carbodiimides (e.g., DCC) and activators (e.g., DMAP) to link the Boc-protected amine to the methoxyphenyl moiety in anhydrous solvents (e.g., DCM) .
  • Optimization : Temperature (room temperature to 40°C), solvent polarity, and reaction time (16–24 hours) are critical. For example, THF/water mixtures are used for saponification steps with LiOH .

Q. How is the compound purified, and what analytical methods validate its purity and stereochemical integrity?

  • Purification : Column chromatography (silica gel, eluting with gradients of ethyl acetate/hexane) or preparative HPLC (C18 columns, acetonitrile/water with 0.1% TFA) are standard .
  • Characterization :
    • HPLC : Reverse-phase methods to assess purity (>95%).
    • NMR : ¹H/¹³C NMR confirms regiochemistry and Boc-group retention.
    • Chiral HPLC/CE : Verifies enantiomeric excess (e.g., Chiralpak AD-H column) .

Q. What safety precautions are necessary when handling this compound?

  • Toxicity : Classified as acute oral toxicity (Category 4) and skin irritant. Use PPE (gloves, goggles) and work in a fume hood .
  • Storage : Store in a cool, dry place (< -20°C for long-term stability), away from strong acids/bases to prevent Boc-group cleavage .

Advanced Research Questions

Q. How does the 2-methoxyphenyl substituent influence the compound’s reactivity in peptide coupling or enzyme inhibition studies?

  • Steric and electronic effects : The methoxy group enhances electron density on the phenyl ring, potentially increasing π-π stacking in enzyme active sites. Steric hindrance may slow coupling kinetics in solid-phase peptide synthesis .
  • Comparative studies : Analogues with 4-methoxy or chloro substituents show varied inhibitory activity against proteases, suggesting substituent position impacts target selectivity .

Q. What strategies optimize enantiomeric purity during synthesis, and how is racemization minimized?

  • Low-temperature reactions : Conduct coupling steps at 0–4°C to reduce racemization.
  • Chiral auxiliaries : Use (S)-configured starting materials or enzymes (e.g., lipases) for asymmetric synthesis .
  • In situ monitoring : Real-time FTIR or circular dichroism (CD) detects racemization during Boc-deprotection with TFA .

Q. Can computational methods predict the compound’s interaction with biological targets, such as kinases or GPCRs?

  • Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) model interactions with ATP-binding pockets in kinases. The methoxyphenyl group often occupies hydrophobic subpockets .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values for structure-activity relationship (SAR) refinement .

Q. How does the Boc-protecting group enhance stability in biological assays, and what are its limitations?

  • Advantages : Boc groups prevent amine oxidation and improve solubility in organic solvents for cell permeability studies .
  • Limitations : Acidic conditions (e.g., lysosomal pH) cleave the Boc group, limiting in vivo applications unless stabilized via prodrug strategies .

Methodological Notes

  • Stereochemical analysis : Use Mosher’s ester method to confirm absolute configuration .
  • Scale-up challenges : Replace DCM with greener solvents (e.g., 2-MeTHF) for industrial compatibility .
  • Troubleshooting low yields : Optimize stoichiometry (1.2 eq Boc₂O) and exclude moisture during coupling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-3-((tert-Butoxycarbonyl)amino)-3-(2-methoxyphenyl)propanoic acid
Reactant of Route 2
Reactant of Route 2
(S)-3-((tert-Butoxycarbonyl)amino)-3-(2-methoxyphenyl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.